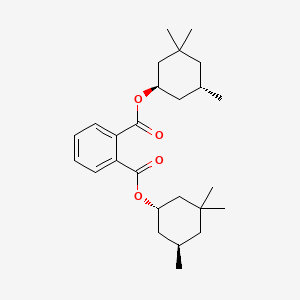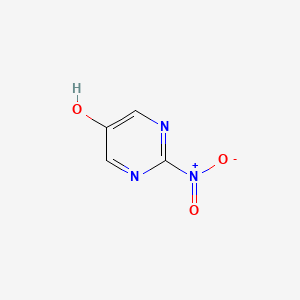
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Overview
Description
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane is a useful research compound. Its molecular formula is C8HF17 and its molecular weight is 420.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Many fluorinated compounds are known to interact with various enzymes in the body. For instance, compounds containing a trifluoromethyl group have been found to inhibit histone deacetylase enzymes .
Mode of Action
The trifluoromethyl group in these compounds can exhibit different mechanisms depending on the enzyme isoform. For example, it can display a fast-on–fast-off mechanism against certain enzymes, but slow-binding mechanisms against others .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets histone deacetylase enzymes, it could affect gene expression by altering chromatin structure .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For instance, inhibition of histone deacetylase enzymes could lead to changes in gene expression, potentially affecting cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and the overall metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound can lead to changes in cellular metabolism and function, which may not be immediately apparent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses can result in toxic or adverse effects, such as organ damage or altered metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism. The compound’s metabolism often involves phase I and phase II reactions, which can result in the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and then distributed to various organelles, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-(difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17/c9-1(10)2(11,5(14,15)16)4(12,13)3(6(17,18)19,7(20,21)22)8(23,24)25/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPPOETXRULRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660316 | |
| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801287-27-4 | |
| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)




![[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid](/img/structure/B1498130.png)

